molecular formula C25H17ClN2O3S B11638637 2-[(2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No.: B11638637
M. Wt: 460.9 g/mol
InChI Key: KAQLMPNVSXYRDO-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a chlorophenylmethyl ketone with thiourea under acidic conditions to form the thiazolidine ring.

    Introduction of the Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the thiazolidine intermediate.

    Final Assembly: The final compound is assembled by linking the phenoxy and benzonitrile groups through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets. The thiazolidine ring and chlorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazolidine ring structure and exhibit similar biological activities.

    Benzonitrile Derivatives: Compounds containing the benzonitrile moiety, such as certain pharmaceuticals and agrochemicals.

Uniqueness

2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H17ClN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[[2-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C25H17ClN2O3S/c26-21-11-9-17(10-12-21)15-28-24(29)23(32-25(28)30)13-18-5-3-4-8-22(18)31-16-20-7-2-1-6-19(20)14-27/h1-13H,15-16H2/b23-13-

InChI Key

KAQLMPNVSXYRDO-QRVIBDJDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)C#N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.